Cyclohexanaminium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogendiphosphate
Description
This compound is a nucleotide derivative featuring a cyclohexanaminium cation conjugated to a modified adenosine core. The adenosine moiety retains the canonical (2R,3S,4R,5R) stereochemistry of the ribose ring, critical for mimicking natural nucleosides. The cyclohexanaminium group may enhance membrane permeability or stabilize interactions with hydrophobic binding pockets .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;cyclohexylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.2C6H13N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;2*7-6-4-2-1-3-5-6/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);2*6H,1-5,7H2/t4-,6-,7-,10-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOUEIPNDLFPCX-IDIVVRGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N7O10P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclohexanaminium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogendiphosphate is a compound with significant biological activity. This article delves into its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a cyclohexanaminium moiety and a hydrogendiphosphate group. The stereochemistry of the compound is critical for its biological function.
- Ferroptosis Modulation : Research indicates that this compound can modulate ferroptosis, a form of regulated cell death associated with various diseases, including neurodegenerative disorders. The modulation occurs through the inhibition of lipid peroxidation pathways and the regulation of iron metabolism .
- Excitotoxicity Prevention : The compound has been shown to exert protective effects against excitotoxicity, which is often implicated in neuronal damage. This protective mechanism involves the inhibition of glutamate receptors and reduction of oxidative stress within neuronal cells .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Neurodegenerative Disease Models : In vitro studies using neuronal cell lines have demonstrated that treatment with this compound significantly reduces cell death induced by glutamate toxicity. The results suggest a potential application in conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS) where excitotoxicity plays a critical role.
- Animal Studies : Animal models of neurodegeneration have shown that administration of this compound leads to improved cognitive function and reduced neuroinflammation markers compared to control groups. These findings support its potential as a therapeutic agent in neuroprotective strategies.
Safety and Toxicity
The safety profile of this compound is crucial for its therapeutic application. Preliminary studies indicate low toxicity levels in both in vitro and in vivo models. However, comprehensive toxicity assessments are necessary to establish safe dosage ranges for clinical use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key structural variations among analogs include:
- Purine base substitutions : Modifications at the 2-, 6-, or 8-positions alter receptor selectivity and metabolic stability.
- Phosphate group configuration: Mono-, di-, or triphosphates influence charge, solubility, and enzymatic recognition.
- Ribose modifications : Functional groups like carboxamides or ester substitutions impact bioavailability and target engagement.
Table 1: Structural and Functional Comparison
Pharmacological and Biochemical Insights
- Target Compound vs. 2-MeS-ADP: The 2-methylthio group in 2-MeS-ADP enhances affinity for P2Y receptors, particularly P2Y₁₂, by mimicking the natural agonist ADP. In contrast, the 6-amino group in the target compound may favor interactions with kinases or adenosine receptors .
- Cyclohexanaminium Cation: Unlike unmodified adenosine analogs, the cyclohexanaminium group in the target compound introduces a bulky, hydrophobic moiety. This could reduce renal clearance or improve binding to lipid-rich enzymatic pockets .
- Phosphate Group Role : The hydrogendiphosphate in the target compound mirrors the diphosphate in ADP but lacks the terminal phosphate of ATP. This may limit its utility in energy-dependent processes but enhance specificity for ADP-binding targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
